(1Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenal {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone
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Overview
Description
The compound “(1Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenal {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone” is a complex organic molecule that features a combination of aromatic, aliphatic, and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual components. The key steps may include:
Synthesis of (1Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenal: This can be achieved through a chlorination reaction followed by a condensation reaction with 4-nitrobenzaldehyde.
Preparation of {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone: This involves the reaction of the purine derivative with the appropriate hydrazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, high-pressure reactors, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chlorine atom could yield a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The detailed mechanism would require further experimental studies.
Comparison with Similar Compounds
Similar Compounds
(1Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenal: A simpler analog without the purine derivative.
{7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone: A compound lacking the nitrophenyl group.
Uniqueness
The unique combination of functional groups in this compound makes it distinct from other similar compounds. This uniqueness may confer specific properties that are advantageous for certain applications.
Properties
Molecular Formula |
C26H26ClN7O6 |
---|---|
Molecular Weight |
568.0 g/mol |
IUPAC Name |
8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C26H26ClN7O6/c1-16-6-4-5-7-21(16)40-15-20(35)14-33-22-23(31(2)26(37)32(3)24(22)36)29-25(33)30-28-13-18(27)12-17-8-10-19(11-9-17)34(38)39/h4-13,20,35H,14-15H2,1-3H3,(H,29,30)/b18-12-,28-13- |
InChI Key |
GOVSYEBOZNZWPA-WUIGISPQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C\C(=C\C4=CC=C(C=C4)[N+](=O)[O-])\Cl)N(C(=O)N(C3=O)C)C)O |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=CC(=CC4=CC=C(C=C4)[N+](=O)[O-])Cl)N(C(=O)N(C3=O)C)C)O |
Origin of Product |
United States |
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